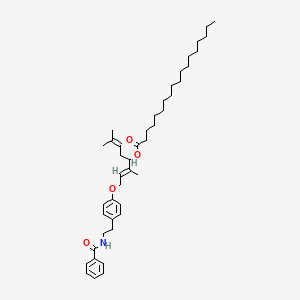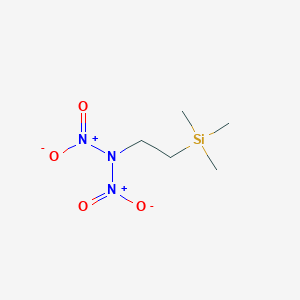
Acidissiminin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acidissiminin is an organic compound belonging to the class of aromatic monoterpenoids. These compounds contain at least one aromatic ring and are known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acidissiminin typically involves the extraction from natural sources such as the leaves of Feronia limonia. The leaves are shade-dried, coarsely powdered, and then extracted using solvents like methanol and chloroform. The extracts are concentrated and dried for further studies .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction processes using advanced techniques like Soxhlet extraction. The use of rotary flash evaporators helps in the efficient removal of solvents under reduced pressure, ensuring a higher yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Acidissiminin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Investigated for its antimicrobial and anti-tumor properties.
Medicine: Potential use in the development of new therapeutic agents for treating diseases like cancer and infections.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties
Wirkmechanismus
The mechanism of action of Acidissiminin involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in inhibiting the growth of certain pathogens and cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acidissiminin is similar to other aromatic monoterpenoids, such as:
- Acicissimol
- Sepxide
- N-benzoyl tyramine
- Stigmasterol
Uniqueness
What sets this compound apart from these similar compounds is its unique structure and specific biological activities.
Eigenschaften
| 126005-91-2 | |
Molekularformel |
C43H65NO4 |
Molekulargewicht |
660.0 g/mol |
IUPAC-Name |
[(2E)-1-[4-(2-benzamidoethyl)phenoxy]-3,7-dimethylocta-2,6-dien-4-yl] octadecanoate |
InChI |
InChI=1S/C43H65NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-42(45)48-41(31-26-36(2)3)37(4)33-35-47-40-29-27-38(28-30-40)32-34-44-43(46)39-23-20-19-21-24-39/h19-21,23-24,26-30,33,41H,5-18,22,25,31-32,34-35H2,1-4H3,(H,44,46)/b37-33+ |
InChI-Schlüssel |
AKRJIIVORCSJLA-LAWMERGMSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CC=C(C)C)/C(=C/COC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2)/C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CC=C(C)C)C(=CCOC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2)C |
melting_point |
65 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate](/img/structure/B14285012.png)




![2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14285066.png)


![2-Chloro-N-[1-(4-methoxyphenyl)-2-methylprop-1-en-1-yl]acetamide](/img/structure/B14285095.png)

